molecular formula C16H16F3NO3S2 B2611703 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448028-50-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2611703
CAS RN: 1448028-50-9
M. Wt: 391.42
InChI Key: VUSYTZYDRBUFSS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO3S2 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Küçükgüzel et al. (2013) describes the synthesis of novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were evaluated for their biological activities and showed promise in various therapeutic areas without causing significant tissue damage in vital organs compared to controls or celecoxib (Küçükgüzel et al., 2013).

Structure-Activity Relationships and Pharmacology

  • Murugesan et al. (1998) explored the structure-activity relationships of biphenylsulfonamides as endothelin-A selective antagonists. They identified key substitutions that enhanced binding and functional activity, leading to improved analogues with significant in vivo activity (Murugesan et al., 1998).

Biochemical Evaluation and Inhibitory Properties

  • Röver et al. (1997) synthesized and characterized benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They identified compounds with high-affinity inhibitory effects, which could be useful in exploring the pathophysiological role of the kynurenine pathway (Röver et al., 1997).

Anticancer Activity and Apoptosis-Inducing Effects

  • Żołnowska et al. (2016) reported on novel benzenesulfonamide derivatives showing significant anticancer activity. These compounds induced apoptosis and caspase activity in various human cancer cell lines, pointing to their potential as therapeutic agents (Żołnowska et al., 2016).

Molecular Modeling and Antitumor Evaluation

  • Tomorowicz et al. (2020) conducted molecular modeling and quantitative structure–activity relationship studies on benzenesulfonamides, revealing significant cytotoxic activity against various cancer cell lines. This research helps in understanding the molecular mechanisms of these compounds (Tomorowicz et al., 2020).

Chemical Genetics and Ethylene-like Biological Activity

  • Oh et al. (2017) utilized a chemical genetics strategy to identify small molecules with ethylene-like biological activity, leading to the discovery of compounds that induce a triple response in Arabidopsis, a model organism for plant biology studies (Oh et al., 2017).

Progesterone Receptor Antagonists Development

  • Yamada et al. (2016) developed benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. This study adds to the understanding of benzenesulfonamides' role in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYTZYDRBUFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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